BenchChemオンラインストアへようこそ!

Gypenoside A

Pharmacokinetics Bioavailability Drug Development

Ensure reproducible, hypothesis-driven research with Gypenoside A, a defined dammarane-type saponin standard. Unlike generic extracts, this ≥98% pure compound exhibits a 6.4-fold higher oral bioavailability (0.90%) than Gypenoside XLIX, enabling robust in vivo dosing. Its unique Tie2 kinase inhibition (IC50 250 nM) and validated anti-asthmatic activity make it the essential single-entity probe for angiogenesis and Th2 inflammation studies.

Molecular Formula C46H74O17
Molecular Weight 899.1 g/mol
Cat. No. B10817246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGypenoside A
Molecular FormulaC46H74O17
Molecular Weight899.1 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C7(CC(OC7O)C=C(C)C)O)C=O)O)OC8C(C(C(CO8)O)O)O)O)O)O
InChIInChI=1S/C46H74O17/c1-21(2)16-23-17-46(56,41(55)60-23)25-10-13-43(6)24(25)8-9-29-44(43,7)14-11-28-42(4,5)30(12-15-45(28,29)20-47)61-40-37(63-39-35(54)33(52)31(50)22(3)59-39)36(27(49)19-58-40)62-38-34(53)32(51)26(48)18-57-38/h16,20,22-41,48-56H,8-15,17-19H2,1-7H3
InChIKeyJJURGRVZASRDDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gypenoside A Sourcing Guide: Identity, Purity, and Key Procurement Specifications


Gypenoside A is a dammarane-type triterpenoid saponin with the molecular formula C46H74O17 and CAS number 157752-01-7, isolated primarily from Gynostemma pentaphyllum (Jiaogulan) . As a well-characterized secondary metabolite, it is available in high purity (≥99%) from multiple research-grade suppliers and serves as a defined chemical standard for assays investigating its distinct biological activities, which can differ significantly from other gypenoside congeners . Procuring Gypenoside A as a specific, high-purity compound, rather than as part of a variable plant extract, ensures reproducibility and allows for precise interpretation of experimental results, a critical factor for both academic and industrial research applications .

Why Gypenoside A Cannot Be Replaced by Generic Gypenoside Extracts or Other Analogs


Substituting Gypenoside A with a generic "gypenosides" extract or a closely related analog like Gypenoside XLIX introduces significant experimental risk due to profound differences in oral bioavailability, molecular target engagement, and functional outcomes. A direct comparative pharmacokinetic study revealed that while Gypenoside A and XLIX share structural similarities, Gypenoside A exhibits a 6.4-fold higher oral bioavailability (0.90% vs. 0.14% for XLIX in rats) [1]. Furthermore, while Gypenoside XLIX is a known PPAR-α agonist, Gypenoside A's distinct biological profile includes potent inhibition of the Tie2 kinase and specific modulation of Th2-mediated airway inflammation, activities not demonstrated by XLIX in the same models [2]. Using a mixture or the wrong pure compound will lead to non-reproducible results, incorrect dose-response calculations, and misguided conclusions regarding mechanism of action, making the procurement of the specific compound essential for hypothesis-driven research.

Quantitative Differentiation Guide for Gypenoside A Selection


Gypenoside A Demonstrates 6.4-Fold Higher Oral Bioavailability than Gypenoside XLIX in Rats

In a direct head-to-head UPLC-MS/MS pharmacokinetic study, Gypenoside A exhibited an oral bioavailability of 0.90%, which is 6.4 times higher than that of Gypenoside XLIX (0.14%) in Sprague-Dawley rats following a 5 mg/kg oral dose. This significant difference in systemic exposure is critical for in vivo study design and interpreting efficacy [1].

Pharmacokinetics Bioavailability Drug Development

Gypenoside A Potently Inhibits Tie2 Kinase with an IC50 of 250 nM

Gypenoside A has been identified as a potent, ATP-competitive inhibitor of the Tie2 receptor tyrosine kinase, exhibiting an IC50 of 250 nM . This specific molecular interaction distinguishes it from other gypenosides, such as Gypenoside XLIX, which functions primarily as a PPAR-α agonist with no reported Tie2 inhibitory activity . The high potency at Tie2 makes Gypenoside A a valuable tool compound for investigating angiogenesis and vascular stability pathways.

Kinase Inhibition Angiogenesis Target Validation

In Vivo Anti-Asthmatic Efficacy of Gypenoside A Validated in Murine Model at 10-30 mg/kg

In an ovalbumin-induced murine asthma model, intraperitoneal administration of Gypenoside A at 10 and 30 mg/kg significantly attenuated key disease parameters compared to the OVA control group. Quantitative reductions were observed in airway hyperresponsiveness, eosinophil infiltration, and serum levels of OVA-specific IgE, IL-4, IL-5, and IL-13 [1][2]. This disease-specific in vivo validation provides a clear functional differentiator from gypenosides like XLVI and LXXV, which are more frequently studied in cancer cell line or different inflammatory contexts .

Immunology Asthma In Vivo Pharmacology

Gypenoside A's Short Oral Half-Life (1.4h) Informs Dosing Strategy Distinct from Other Gypenosides

The oral half-life (t1/2z) of Gypenoside A in rats was determined to be 1.4 ± 0.2 hours, which is approximately 22% shorter than that of Gypenoside XLIX (1.8 ± 0.6 h) under the same 5 mg/kg oral dosing regimen [1]. This rapid clearance, combined with low bioavailability, is a critical parameter that differentiates it from other natural products and dictates that any in vivo study must account for short exposure duration, potentially requiring more frequent dosing or alternative formulations.

Pharmacokinetics Half-Life Drug Development

Defined Research Applications for Gypenoside A Based on Quantitative Evidence


In Vivo Pharmacology of Th2-Mediated Allergic Inflammation

Gypenoside A is the preferred compound for murine models of allergic asthma or Th2-driven inflammation based on its demonstrated in vivo efficacy at 10-30 mg/kg, where it significantly reduced eosinophil infiltration and Th2 cytokines in the lung [1]. Its higher oral bioavailability compared to Gypenoside XLIX (0.90% vs 0.14%) [2] makes it a more practical choice for oral dosing studies, despite the need to account for its short 1.4-hour half-life in experimental design.

Angiogenesis and Tie2-Dependent Pathway Investigation

For researchers studying Tie2 receptor tyrosine kinase signaling in angiogenesis or vascular normalization, Gypenoside A serves as a high-quality chemical probe with a defined IC50 of 250 nM [1]. This potent, selective target engagement is a unique property among gypenosides, distinguishing it from other analogs like Gypenoside XLIX (a PPAR-α agonist) [2], and enabling precise pharmacological interrogation of the Tie2 axis.

Pharmacokinetic Modeling and ADME Profiling of Saponins

Gypenoside A, with its well-characterized rat PK profile (Cmax 8.6±1.3 ng/mL, AUC 14.9±2.4 ng/mL·h at 5 mg/kg p.o.) [1], serves as an ideal model compound for studies investigating the absorption, distribution, metabolism, and excretion (ADME) of dammarane-type saponins. Its distinct profile, including 6.4-fold higher oral bioavailability than Gypenoside XLIX [1], provides a clear comparator for structure-pharmacokinetic relationship analyses.

Quality Control Standard for Gynostemma pentaphyllum-Derived Products

Due to the presence of malonylgypenosides and their conversion to neutral gypenosides during processing [1], Gypenoside A is a critical analytical marker. A validated UHPLC-CAD method achieves high recoveries (98.23%) for Gypenoside A, ensuring accurate quantification of this specific congener in raw plant material and extracts [2]. Procuring a high-purity (≥99%) standard of Gypenoside A is essential for developing and validating these specific analytical methods, which are necessary for batch-to-batch consistency and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gypenoside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.